Tetra-n-butylammonium Phenyltrifluoroborate: A Comprehensive Technical Guide to its Synthesis and Properties
Tetra-n-butylammonium Phenyltrifluoroborate: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tetra-n-butylammonium phenyltrifluoroborate, a quaternary ammonium salt with significant potential in organic synthesis. This document details a modern and efficient synthetic protocol, outlines its key physicochemical properties, and explores its application, particularly in palladium-catalyzed cross-coupling reactions. The information presented is intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption and further investigation of this versatile reagent.
Introduction
Tetra-n-butylammonium phenyltrifluoroborate, [N(CH₂CH₂CH₂CH₃)₄][C₆H₅BF₃], is an organic-soluble salt that combines the bulky tetra-n-butylammonium cation with the phenyltrifluoroborate anion. The presence of the lipophilic cation enhances its solubility in common organic solvents compared to its inorganic counterparts, such as potassium phenyltrifluoroborate. This property is particularly advantageous in homogeneous catalysis, allowing for milder reaction conditions and improved substrate compatibility. The phenyltrifluoroborate anion serves as a stable and efficient source of the phenyl group in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed experimental protocol for its synthesis and a summary of its known properties.
Synthesis of Tetra-n-butylammonium Phenyltrifluoroborate
A contemporary and safe one-pot synthesis of tetra-n-butylammonium aryltrifluoroborates has been developed, avoiding the use of hazardous hydrofluoric acid. The following protocol is adapted from a general procedure for the synthesis of tetra-n-butylammonium (4-fluorophenyl)trifluoroborate and is expected to be directly applicable to the preparation of the phenyl derivative.
Experimental Protocol
Reaction Scheme:
C₆H₅B(OH)₂ + [N(C₄H₉)₄][HF₂] → [N(C₄H₉)₄][C₆H₅BF₃] + 2 H₂O
Materials:
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Phenylboronic acid (1.00 equiv)
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Tetrabutylammonium bifluoride (TBABF) (3.00 equiv)
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Chloroform (CHCl₃)
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Deionized Water (H₂O)
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Ethanol (CH₃CH₂OH)
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Phosphorus pentoxide (P₄O₁₀)
Procedure:
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In a round-bottomed flask open to the atmosphere, suspend phenylboronic acid (1.00 equiv) in a biphasic mixture of chloroform and water.
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In a separate vessel, dissolve tetrabutylammonium bifluoride (3.00 equiv) in water.
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Add the aqueous solution of tetrabutylammonium bifluoride dropwise to the stirred suspension of phenylboronic acid over a period of 1 hour. The mixture should become transparent as the reactants dissolve.
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Continue stirring for an additional 2.5 hours at room temperature.
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Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
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Wash the organic layer sequentially with water and a saturated aqueous solution of sodium chloride (brine).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a viscous oil.
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Dissolve the crude product in a minimal amount of hot ethanol.
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Allow the solution to cool to room temperature, then add water dropwise until the solution becomes persistently cloudy.
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Place the solution in a refrigerator at 0-4 °C for several hours to induce crystallization.
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Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under high vacuum over phosphorus pentoxide.
Physicochemical Properties
Due to the limited availability of specific experimental data for tetra-n-butylammonium phenyltrifluoroborate in the literature, the following properties are a combination of known data for the compound and estimations based on closely related analogs.
General Properties
| Property | Value |
| CAS Number | 149477-41-8[1] |
| Molecular Formula | C₂₂H₄₁BF₃N |
| Molecular Weight | 387.38 g/mol |
| Appearance | White crystalline solid (expected) |
Solubility
Tetra-n-butylammonium phenyltrifluoroborate is expected to be soluble in a range of common organic solvents, including chloroform, dichloromethane, and acetone. This enhanced solubility is a key advantage over its inorganic salt counterparts.
Spectroscopic Data
Note: Specific experimental spectra for tetra-n-butylammonium phenyltrifluoroborate are not widely available. The following data is based on the known spectra of the tetra-n-butylammonium cation, the phenyltrifluoroborate anion, and the closely related tetra-n-butylammonium (4-fluorophenyl)trifluoroborate.[2][3][4]
¹H NMR (Expected Chemical Shifts in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.3 - 7.5 | m | Aromatic protons (C₆H₅) |
| ~ 3.0 - 3.2 | m | -N(CH₂CH₂CH₂CH₃)₄ |
| ~ 1.5 - 1.7 | m | -N(CH₂CH₂CH₂CH₃)₄ |
| ~ 1.3 - 1.5 | m | -N(CH₂CH₂CH₂CH₃)₄ |
| ~ 0.9 - 1.0 | t | -N(CH₂CH₂CH₂CH₃)₄ |
¹³C NMR (Expected Chemical Shifts in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~ 125 - 135 | Aromatic carbons (C₆H₅) |
| ~ 58 | -N(CH₂CH₂CH₂CH₃)₄ |
| ~ 24 | -N(CH₂CH₂CH₂CH₃)₄ |
| ~ 20 | -N(CH₂CH₂CH₂CH₃)₄ |
| ~ 13 | -N(CH₂CH₂CH₂CH₃)₄ |
¹¹B NMR:
A sharp singlet is expected in the region characteristic of tetra-coordinate boron in an aryltrifluoroborate anion.[5][6]
¹⁹F NMR (Expected Chemical Shifts in CDCl₃):
A broad singlet is expected for the three equivalent fluorine atoms.[3]
Infrared (IR) Spectroscopy (Expected Absorptions):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretch (aromatic) |
| ~ 2960 - 2870 | C-H stretch (aliphatic) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1465 | C-H bend (aliphatic) |
| ~ 1100 - 1000 | B-F stretch |
| ~ 750 - 700 | C-H out-of-plane bend (monosubstituted benzene) |
Applications in Organic Synthesis
Tetra-n-butylammonium phenyltrifluoroborate is a valuable reagent in organic synthesis, primarily utilized as a source of the phenyl group in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The use of organotrifluoroborate salts, such as tetra-n-butylammonium phenyltrifluoroborate, offers several advantages over traditional boronic acids, including enhanced stability and ease of handling. Its increased solubility in organic solvents facilitates the reaction under homogeneous conditions.
Logical Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
In a typical reaction, an aryl halide is coupled with tetra-n-butylammonium phenyltrifluoroborate in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the phenyltrifluoroborate and subsequent reductive elimination to yield the biphenyl product and regenerate the active Pd(0) species.
Conclusion
Tetra-n-butylammonium phenyltrifluoroborate is a highly useful and versatile reagent for organic synthesis. Its straightforward, safe synthesis and enhanced solubility in organic solvents make it an attractive alternative to traditional organoboron compounds. The detailed information provided in this guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions, and to encourage further exploration of its chemical properties and applications.
